molecular formula C23H21N5O3S2 B2470677 N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954590-00-2

N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2470677
CAS No.: 954590-00-2
M. Wt: 479.57
InChI Key: UMWNXOAYHXBCOZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research and kinase inhibitor discovery. Its molecular architecture incorporates key heterocyclic systems commonly associated with bioactive compounds, including a pyridazine core and a substituted thiazole ring. These structural motifs are frequently explored in medicinal chemistry for their potential to interact with adenine-binding sites of various kinase targets . The presence of a pyridine-substituted thiazole linked via a sulfide bridge to a pyridazine scaffold suggests potential for investigation as a protein kinase inhibitor. Such inhibitors are pivotal tools for studying intracellular signaling pathways and their roles in disease progression . The compound's design leverages the privileged status of heterocyclic scaffolds in modern drug discovery, which are known to contribute to a wide spectrum of biological activities, including anti-infective and anticancer properties . Researchers may find this compound particularly valuable for probing novel targets in oncological or inflammatory disease research, given the established role of kinase modulation in these areas. This product is intended for use by qualified researchers in controlled laboratory settings to facilitate the development of new therapeutic agents and the expansion of our understanding of cellular signaling networks.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-14-22(33-23(25-14)15-5-4-10-24-12-15)17-7-9-21(28-27-17)32-13-20(29)26-16-6-8-18(30-2)19(11-16)31-3/h4-12H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNXOAYHXBCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,4-dimethoxyphenyl moiety linked to a thioacetamide structure that incorporates a pyridazin and thiazole ring. This unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .

Anticancer Potential

The compound's anticancer activity has also been a focus of research. Various derivatives have been synthesized and tested against different cancer cell lines. Notably, compounds with structural similarities demonstrated cytotoxic effects with IC50 values as low as 1.1 μM against HCT116 and MCF7 cell lines . These findings suggest that the thiazole and pyridazine components may enhance the anticancer efficacy through specific molecular interactions.

The proposed mechanism involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, some studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression . The interaction of these compounds with COX-II has been highlighted, showing selective inhibition with IC50 values as low as 0.011 μM for certain derivatives .

Study 1: Antitubercular Activity

In a study investigating novel antitubercular agents, several compounds based on similar frameworks were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most active compounds showed significant potency with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis .

Study 2: Anticancer Screening

A screening of various derivatives against multiple cancer cell lines revealed that certain compounds exhibited strong cytotoxicity. For example, one derivative showed an IC50 of 1.88 ± 0.11 μM against MCF7 cells, highlighting the potential of these compounds in cancer therapy . The study also included assessments of the mechanisms involved, such as cell cycle arrest at the SubG1/G1 phase.

Data Summary Table

Activity Type Cell Line/Organism IC50 (μM) Mechanism
AntitubercularMycobacterium tuberculosis1.35 - 2.18Inhibition of mycobacterial growth
AnticancerMCF71.88Cell cycle arrest
AnticancerHCT1161.1Cytotoxicity via apoptosis
COX-II InhibitionCOX-II enzyme0.011Selective inhibition

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. A study highlighted the following findings:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase. This mechanism is critical for halting tumor growth and promoting cancer cell death.
Cell Line GI50 (µM) Mechanism
MCF-7 (Breast Cancer)3.18 ± 0.11Apoptosis induction

Antiviral Activity

The antiviral potential of thiazole and pyridazine derivatives has been explored, with some studies indicating effectiveness against various viral strains, including influenza. The compound may reduce viral load in infected models, suggesting broader applications beyond oncology.

Anti-inflammatory Effects

In silico studies have suggested that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the context of inflammatory diseases. The potential to modulate inflammatory pathways positions it as a candidate for further research in treating conditions such as arthritis and asthma.

Synthesis and Structure Optimization

The synthesis of this compound typically involves multi-step reactions that incorporate readily available reagents. Structure optimization efforts focus on enhancing its potency while minimizing toxicity.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of similar compounds against triple-negative breast cancer (TNBC). Results indicated that compounds with analogous structures demonstrated significant cytotoxicity with favorable selectivity indices.

Study 2: Antiviral Effects

Another research highlighted the antiviral effects of related pyridazine derivatives, showing promising results in reducing viral replication in vitro.

Toxicity Profile and Safety Assessment

Toxicity studies are essential for evaluating the safety of new compounds:

  • In vivo studies have shown a favorable safety profile with no significant adverse effects at therapeutic doses.
Parameter Value
hERG Channel InhibitionNone detected
Acute ToxicityLow

Comparison with Similar Compounds

Pyridazine vs. Triazole Cores

  • The target compound’s pyridazine ring (vs.
  • Triazole-containing analogs (e.g., 573933-59-2) exhibit higher LogP values, suggesting poorer solubility but better membrane permeability for CNS targets .

Substituent Effects

  • 3,4-Dimethoxyphenyl (target compound) vs. 3,4-dimethylphenyl (573933-59-2): Methoxy groups improve water solubility (LogP 2.1 vs. 3.5) and may enhance interactions with polar kinase domains .
  • Thiazole-pyridine (target) vs. benzofuran-thiazolo-triazole (618078-22-1): The latter’s fused heterocycles increase planarity, favoring DNA intercalation (e.g., topoisomerase inhibition) .

Linker Modifications

  • Thioacetamide (target compound) vs. thiazolidinone (623933-22-2): Thioacetamide’s sulfur atom provides metabolic resistance, whereas thiazolidinones are prone to hydrolysis, limiting their half-life .

Research Findings and Hypotheses

Selectivity : Unlike 618078-22-1 (DNA-targeted), the target compound’s dimethoxyphenyl group may reduce off-target effects by avoiding intercalation .

Solubility-Target Trade-off: The moderate LogP of the target compound balances solubility and membrane permeability, whereas 623933-22-2’s polar thiazolidinone limits blood-brain barrier penetration .

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